Ethyl 5-methyl-3-(nitromethyl)hexanoate
Overview
Description
Ethyl 5-methyl-3-(nitromethyl)hexanoate is a chemical compound with the molecular formula C10H19NO4 . It has a molecular weight of 217.26200 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-methyl-3-(nitromethyl)hexanoate consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 5-methyl-3-(nitromethyl)hexanoate are not detailed in the available sources .Physical And Chemical Properties Analysis
Ethyl 5-methyl-3-(nitromethyl)hexanoate has a density of 1.031g/cm3, a boiling point of 297ºC at 760 mmHg, and a flash point of 112.6ºC . The compound’s exact mass is 217.13100, its PSA is 72.12000, its LogP is 2.40180, and its vapour pressure is 0.00139mmHg at 25°C .Scientific Research Applications
Kinetic and Spectroscopic Studies
Ethyl 5-methyl-3-(nitromethyl)hexanoate, as a type of methyl ester, has been shown to be a potent promoter of low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts . The DME yield was dependent on both the methanol and methyl n-hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C) .
Catalyst Promotion
In the field of catalysis, this compound is used to promote methanol dehydration to DME, using the medium pore zeolite H-ZSM-5 (MFI) as the catalyst . The in-situ FT-IR studies reveal that the Brønsted acid (BA) sites on H-ZSM-5 were very rapidly titrated by ester carbonyl group adsorption and bonded more strongly with esters than with methanol .
Enzymatic Synthesis
Ethyl 5-methyl-3-(nitromethyl)hexanoate can be synthesized enzymatically in a solvent-free system . This process is optimized using response surface methodology (RSM) complemented by central composite design (CCD) . The activation energy for the enzymatic esterification was determined and calculated to be 25.76 kJ/mol .
Flavoring Agent
This compound, also known as ethyl hexanoate, is used as a pineapple flavor ester . It is synthesized in a solvent-free system, making it a more environmentally friendly process .
Stereoselective Enzymatic Hydrolysis
There is a patented process for the stereoselective enzymatic hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid ester . This process could be used in the production of pharmaceuticals or other fine chemicals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-methyl-3-(nitromethyl)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHHVAYLSGONPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560647 | |
Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-3-(nitromethyl)hexanoate | |
CAS RN |
128013-65-0 | |
Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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